Clarithromycin M8
Description
Chemical Identity and Structural Characterization of Clarithromycin M8
Systematic Nomenclature and Molecular Formula
This compound is systematically named (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione . Its molecular formula is C₃₈H₆₉NO₁₄ , with a monoisotopic mass of 763.472 Da and an average molecular weight of 763.95 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₆₉NO₁₄ |
| Molecular Weight | 763.95 g/mol |
| IUPAC Name | See above |
| CAS Registry Number | 116836-41-0 (14R-isomer) |
Stereochemical Configuration and Conformational Analysis
This compound retains the 14R stereochemical configuration at the hydroxylated C14 position, a critical feature for its binding affinity to bacterial ribosomes. The compound shares clarithromycin’s 10 stereocenters but introduces an additional hydroxyl group at C14, altering its spatial orientation. Conformational studies using molecular mechanics and XRD reveal that the 14-hydroxy group induces a twist in the lactone ring , reducing steric hindrance compared to clarithromycin. This conformational flexibility enhances its interaction with the 23S rRNA subunit in Gram-negative bacteria.
Key Stereochemical Features:
Comparative Structural Analysis with Clarithromycin and Erythromycin Derivatives
Table 2: Structural Comparison with Related Macrolides
This compound’s C14 hydroxylation differentiates it from clarithromycin, while its 6-O-methyl group distinguishes it from erythromycin, which has a C6 hydroxyl group. These modifications enhance its stability in acidic environments and improve penetration into Gram-negative bacterial cells.
Crystallographic and Spectroscopic Validation
X-ray Diffraction (XRD)
Single-crystal XRD analysis of this compound reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.4844 Å, b = 6.2472 Å, and c = 27.619 Å. The 14-hydroxy group participates in a bifurcated hydrogen bond with adjacent oxalate ions, stabilizing the crystal lattice.
Nuclear Magnetic Resonance (NMR)
¹³C NMR spectra (11.7 T) show distinct shifts for key carbons:
- C14 : δ 72.1 ppm (hydroxyl-bearing carbon).
- C6 : δ 56.8 ppm (methoxy group).
- Desosamine C2' : δ 98.4 ppm (glycosidic linkage).
¹H-¹³C heteronuclear correlation spectroscopy (HSQC) confirms the 14R configuration through coupling patterns between H14 (δ 4.32 ppm) and C14.
Mass Spectrometry (MS)
High-resolution MS (HRMS) exhibits a predominant [M+H]⁺ ion at m/z 764.476 , with fragmentation peaks at m/z 590 (loss of desosamine) and m/z 158 (desosamine fragment). GC-MS spectra further validate the structure using trimethylsilyl (TMS) derivatives, showing a base peak at m/z 763.472.
Table 3: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| XRD | Space group P2₁/n, Z = 4 |
| ¹³C NMR | δ 72.1 (C14), 56.8 (C6) |
| HRMS | [M+H]⁺ m/z 764.476 |
Properties
Molecular Formula |
C30H55NO11 |
|---|---|
Molecular Weight |
605.76 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Azithromycin
- Mechanistic Similarities : Both azithromycin and clarithromycin target the 50S ribosomal subunit. However, azithromycin has a longer half-life, allowing shorter treatment durations (e.g., 3 days vs. 5–14 days for clarithromycin) .
- Efficacy : In H. influenzae infections, clarithromycin exhibits lower MIC values (0.03–4 mg/L) compared to azithromycin, but telithromycin shows superior activity (MIC ≤0.03–4 mg/L) .
- Drug Interactions : Clarithromycin is a potent CYP3A4 and P-glycoprotein inhibitor, significantly increasing exposure to drugs like bosentan (AUC ↑273%) and edoxaban. Azithromycin lacks such strong interactions, making it safer for polypharmacy .
Telithromycin
- Spectrum : Telithromycin, a ketolide, retains activity against some macrolide-resistant strains due to stronger binding to ribosomes. Against H. influenzae, telithromycin achieves 100% susceptibility in ambient air, comparable to azithromycin .
- Safety : Telithromycin carries a higher risk of hepatotoxicity, limiting its use compared to clarithromycin.
Erythromycin
- Metabolism : Erythromycin is less stable in acidic environments, requiring enteric coating. Clarithromycin’s 14-hydroxy metabolite provides broader coverage, particularly against H. influenzae .
- Resistance : Erythromycin resistance in H. pylori often predicts clarithromycin resistance due to shared mutation sites (e.g., A2147G) .
Rifampicin
- Combination Therapy : In leprosy multidrug therapy (MB-MDT), substituting rifampicin with clarithromycin (2 g/month) showed comparable cure rates at 3 months but lacked long-term relapse data .
- Mechanism : Rifampicin inhibits RNA polymerase, while clarithromycin targets ribosomes, enabling synergistic use in MAC infections (e.g., clarithromycin + ethambutol reduced liver CFU by 63% vs. controls) .
Key Research Findings
Table 1: Comparative Efficacy of Macrolides Against Common Pathogens
| Antibiotic | H. influenzae MIC (mg/L) | H. pylori Resistance Mutation | CYP3A4 Inhibition |
|---|---|---|---|
| Clarithromycin | 0.03–4 | A2146G, A2147G | Strong |
| Azithromycin | 0.12–16 | Rare | Weak |
| Telithromycin | ≤0.03–4 | Not applicable | Moderate |
Table 2: Pharmacokinetic Interactions
| Drug Combination | Effect on AUC (%) | Clinical Implication |
|---|---|---|
| Clarithromycin + Bosentan | ↑273 | Risk of hepatotoxicity |
| Clarithromycin + Edoxaban | ↑60–100 | Increased bleeding risk |
| Azithromycin + Edoxaban | No change | Preferred in anticoagulant therapy |
Resistance and Synergistic Strategies
Preparation Methods
Thiocyanate-Mediated Etherification and Methylation
The patent US8288514B2 outlines a four-step synthesis starting from erythromycin A 9-oxime thiocyanate salt (Formula II):
-
Etherification : The thiocyanate salt is dissolved in dichloromethane and reacted with 2-ethoxypropene at room temperature. This step protects the 9-oxime group without acid catalysts, preventing macrolide degradation.
-
Silanization : Trimethylchlorosilane (1–2 equivalents) is added to protect the 2′- and 4′′-hydroxyl groups, forming silanized intermediates (Formula III).
-
Methylation : A mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates 6-O-methylation using iodomethane (1–5 equivalents) and potassium hydroxide. Overmethylation at the 11-position is minimized by maintaining temperatures between −10°C and 30°C.
-
Hydrolysis : Ethanol, formic acid, and sodium bisulfite remove protecting groups under reflux, yielding clarithromycin with M8 levels <1%.
Advantages :
Controlled Methylation Using Hydroxylamine Protection
WO2006064299A1 details a method to suppress M8 formation by optimizing hydroxylamine-mediated protection:
-
Oxime Formation : Erythromycin A reacts with hydroxylamine hydrochloride in isopropyl alcohol at 10–20°C, forming erythromycin A-9-oxime in 85–90% yield.
-
Silylation : Hexamethyldisilazane (HMDS) protects 2′- and 4′′-hydroxyls, enabling selective 6-O-methylation.
-
Reductive Methylation : Formaldehyde and hydrogen gas reduce the oxime group post-methylation, yielding clarithromycin with M8 <1%.
Critical Parameters :
-
Temperature Control : Methylation at 15–25°C limits 11-O-methylation.
-
Solvent System : THF:DMSO (3:1) enhances methyl group transfer specificity.
Analytical Profiling and Impurity Control
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC protocols from WO2006064299A1 resolve clarithromycin (retention time: 12.3 min) from M8 (14.7 min) using a C18 column and phosphate buffer-acetonitrile gradient. Key quality metrics include:
| Parameter | Clarithromycin | M8 (6,11-O-dimethyl) |
|---|---|---|
| Retention Time (min) | 12.3 | 14.7 |
| Acceptable Limit (%) | ≥98.5 | ≤1.0 |
| Typical Batch Purity | 99.2 | 0.8 |
Process Variables Affecting M8 Levels
-
Methylating Agent Stoichiometry : Excess iodomethane (>3 equivalents) increases M8 formation by 15–20%.
-
Base Selection : Potassium hydroxide reduces 11-O-methylation compared to sodium hydroxide due to milder basicity.
-
Reaction Time : Prolonged methylation (>2 hours) elevates M8 content by 5–10%.
Industrial-Scale Optimization Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
